molecular formula C20H23N3O2S2 B2607377 (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235683-35-8

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2607377
CAS No.: 1235683-35-8
M. Wt: 401.54
InChI Key: ODFJLJYAFARTCN-VOTSOKGWSA-N
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Description

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H23N3O2S2 and its molecular weight is 401.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymerization Applications

  • Development of Redox-Active Polymers : Research on closely related acrylamide monomers, including those with piperidine structures, has been pivotal in the development of redox-active polymers. These studies highlight the structural configurations and hydrogen bonding critical for polymer formation, offering insights into designing advanced materials with specific electronic properties (Goswami et al., 2015).

  • Synthesis of Multifunctional (Meth)acrylamides : New N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group have been synthesized for homopolymerization and copolymerization, showing potential for creating various polymers with unique properties (Ling & Habicher, 2001).

Biological Activity Studies

  • Antibacterial and Anticancer Evaluation : Certain piperidine-based compounds have been synthesized and evaluated for their antibacterial and anticancer activities. These compounds exhibit promising results, opening avenues for the development of new therapeutic agents (Bondock & Gieman, 2015).

  • Inhibition of Histone Deacetylases : N-hydroxy-acrylamides bearing a piperidine moiety have shown to be potent inhibitors of histone deacetylases, indicating their potential use in cancer treatment through epigenetic modulation (Bressi et al., 2010).

Chemical and Structural Analysis

  • Crystallographic Studies : The synthesis and molecular structure of various acrylamide derivatives, including those with piperidine and thiophene groups, have been detailed, providing essential data for understanding the molecular basis of their reactivity and interaction potential (Khan et al., 2013).

  • Quantum Chemical and Molecular Dynamic Simulations : Studies have applied quantum chemical calculations and molecular dynamics simulations to understand the adsorption and corrosion inhibition properties of piperidine derivatives, offering insights into their practical applications in material science (Kaya et al., 2016).

Properties

IUPAC Name

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-26-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFJLJYAFARTCN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.